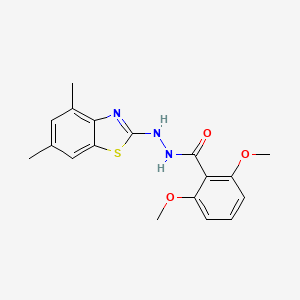

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential as anticancer agents due to their ability to modulate antitumor properties through various substitutions on the benzothiazole scaffold .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of substituted benzaldehydes with amino-thiophenols or their disulfides under specific conditions. For instance, the synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(4-substitutedbenzylidene)acetohydrazide derivatives involves a multi-step process starting with the reaction of secondary amines and 4-fluorobenzaldehyde, followed by reactions with ethyl chloroacetate, hydrazine hydrate, and finally, ethanol to yield the target compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic methods such as FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction (XRD). These techniques allow for the determination of the optimized molecular structures, vibrational frequencies, and the stability of the species in solution . Additionally, crystallography can reveal the presence of discrete dimers and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of 2-amino-6-substituted-1,3-benzothiazoles with N,N-dimethylaminobenzaldehyde can yield novel imino derivatives . The reactivity of these compounds can be influenced by the planarity of the substituents and the presence of electron-donating or withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like dimethoxy groups can affect the solvation energy and the overall stability of the compound in solution . The lipophilicity of the compounds can also play a role in their biological activities, with more lipophilic derivatives often showing higher antibacterial activities .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Patent Overview

The therapeutic potential of benzothiazoles, including N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, has been extensively reviewed, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and particularly antitumor activities. Benzothiazole derivatives are featured in various patents for their potential as chemotherapeutic agents, with specific emphasis on 2-arylbenzothiazoles for cancer treatment. The structural simplicity and synthetic accessibility of benzothiazoles facilitate the development of chemical libraries aimed at drug discovery (Kamal, Hussaini, & Malik, 2015).

Antimicrobial and Antiviral Applications

Research into benzothiazole moieties and their derivatives has revealed significant antimicrobial and antiviral potentials. These compounds, with varied mechanisms of action against microorganisms and viruses, are considered promising candidates in the discovery of new antimicrobial or antiviral agents. The focus on Schiff bases, azo dyes, and metal complexes of benzothiazole derivatives further exemplifies the versatility of these compounds in combating infectious diseases, including the challenge posed by multi-drug resistant pathogens and emerging pandemics (Elamin, Abd Elaziz, & Abdallah, 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of benzothiazole derivatives, including their ability to interact with radicals such as ABTS•+, has been studied. This interaction, through specific reaction pathways, underscores the potential of these compounds in antioxidant applications. The formation of coupling adducts with radicals and subsequent oxidative degradation provides insight into the complex mechanisms through which benzothiazole derivatives can exert antioxidant effects, highlighting their potential in medicinal chemistry and therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system and the chemical structure of the compound. Without more information, it’s difficult to speculate on the potential mechanism of action of this compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-11(2)16-14(9-10)25-18(19-16)21-20-17(22)15-12(23-3)6-5-7-13(15)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKBHZJEOGWLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)